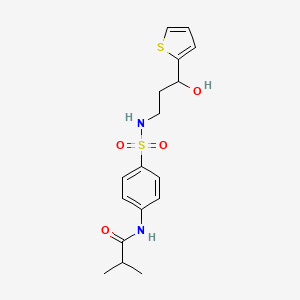
N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H22N2O4S2. Detailed structural analysis, such as crystallography or spectroscopy data, is not available in the current literature.Physical And Chemical Properties Analysis
The compound has a molecular weight of 382.49. Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available literature.Scientific Research Applications
Antifouling Coatings in Marine Applications
Background: Biofouling, the gradual accumulation of marine organisms and molecules on submerged surfaces, poses challenges in marine engineering and infrastructure. Antifouling coatings are crucial to prevent the adhesion of algae, bacteria, proteins, and other fouling agents.
Application: Researchers have developed a multilayered antifouling coating using the synthesized compound Capsaicin-mimicking N-(4-hydroxy-3-methoxy-benzyl)-acrylamide (HMBA). Here’s how it works:
- Anti-Corrosion Performance : The HMBA-silica coating significantly reduces corrosion in artificial seawater, with a corrosion current density four orders of magnitude lower than bare 316L stainless steel plates .
Functional Groups in Organic Synthesis
Background: The compound contains several functional groups, including aldehydes (H–C=O, C=O, and C–C).
Application: Researchers can exploit these functional groups for organic synthesis, such as designing new pharmaceuticals or materials .
Thiophene Derivatives in Medicinal Chemistry
Background: Thiophene-based compounds have gained attention due to their potential biological activities.
Application: The compound’s thiophene moiety could serve as a scaffold for designing novel drugs. Medicinal chemists can explore its derivatives for various therapeutic purposes, including antimicrobial and anticancer agents .
Pharmacological Studies
Background: Efforts to combat drug resistance by pathogens and cancer cells drive the study of pharmacological activities.
Application: Researchers can investigate the pharmacological properties of newly synthesized derivatives, including N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide . These studies may reveal promising antimicrobial or anticancer effects .
Mechanism of Action
The mechanism of action for this compound is not specified in the available literature. It’s important to note that the compound is intended for research use only.
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available literature. As it is intended for research use only, it should be handled with appropriate safety measures.
Future Directions
Thiophene derivatives have shown a wide range of therapeutic properties and diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties, like the compound , is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
N-[4-[(3-hydroxy-3-thiophen-2-ylpropyl)sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-12(2)17(21)19-13-5-7-14(8-6-13)25(22,23)18-10-9-15(20)16-4-3-11-24-16/h3-8,11-12,15,18,20H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEQYOHBDKYGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(3-hydroxy-3-(thiophen-2-yl)propyl)sulfamoyl)phenyl)isobutyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B2512709.png)
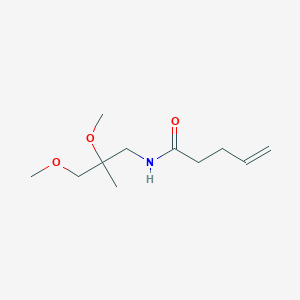
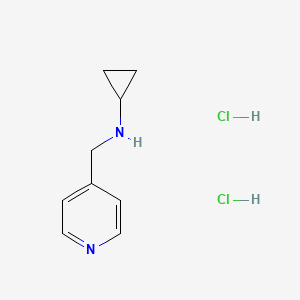
![[(1S,3R)-3-aminocyclohexyl]methanol;hydrochloride](/img/structure/B2512713.png)
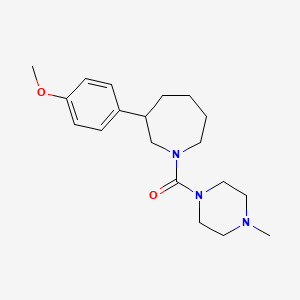
![2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2512717.png)

![5-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2512721.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2512722.png)
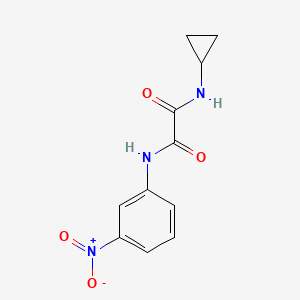
![2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride](/img/structure/B2512726.png)
![Ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B2512728.png)
![9-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2512730.png)
